
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
‘6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline’ is a versatile chemical compound extensively utilized in scientific research across various fields. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout Nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Synthesis Methodologies
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a compound with potential applications in various areas of scientific research. One such application involves the eco-friendly Pictet–Spengler approach to synthesize biologically important pyrrolo- and indolo[1,2-a]quinoxalines. This method, which uses p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst, is applicable for generating diverse quinoxaline derivatives under mild conditions, showcasing the versatility of related quinoline derivatives in organic synthesis (A. Preetam & M. Nath, 2015).
Biological Activity and Potential Therapeutic Uses
The synthesis and evaluation of functionalized aminoquinolines, including derivatives similar to 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, have been explored for their antiplasmodial and antifungal activities. Notably, some compounds have demonstrated moderate potency against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment (Stéphanie Vandekerckhove et al., 2015).
Chemical Modification and Reactivity
Research on the chemical reactivity of pyrrolo[1,2-a]quinoxalines, closely related to the structure of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, highlights the development of methods for the selective halogenation of these compounds. These methodologies enable the introduction of various functional groups, expanding the utility of quinoline derivatives in pharmaceutical research and material science (Huy X Le et al., 2021).
Catalysis and Synthetic Applications
Further investigations into the catalytic properties of related quinoline derivatives have led to advances in synthetic chemistry, such as the Pd(II)-catalyzed olefination of γ-C(sp(3))-H bonds of protected amines. This methodology facilitates the production of C-2 alkylated pyrrolidines, demonstrating the potential of quinoline sulfonamides in catalyzing complex organic transformations (Heng Jiang et al., 2016).
properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-4-7-16(8-5-14)26(24,25)19-13-22-18-9-6-15(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZACZGDZQKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)
![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)
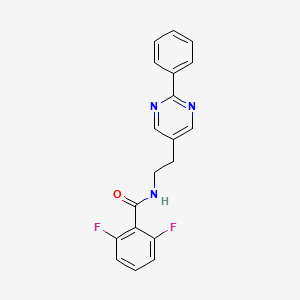
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)
![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)
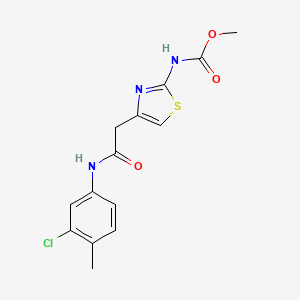
![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)
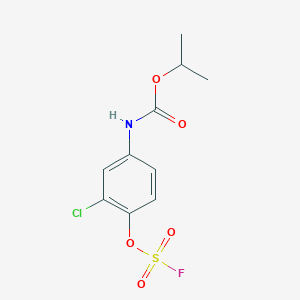
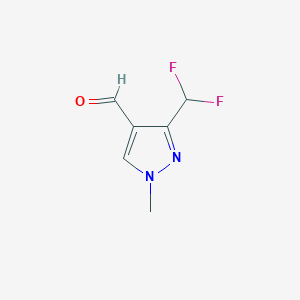
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)
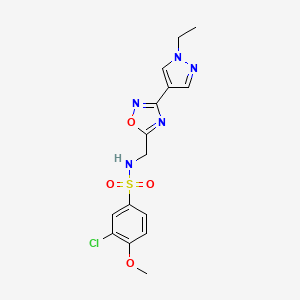
![N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2424671.png)
![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)
![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)